Product packaging for L-Noradrenaline bitartrate(Cat. No.:CAS No. 71827-07-1)

L-Noradrenaline bitartrate

Cat. No.: B7797729
CAS No.: 71827-07-1
M. Wt: 319.26 g/mol
InChI Key: WNPNNLQNNJQYFA-UHFFFAOYSA-N
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Description

Historical Perspectives on Norepinephrine (B1679862) Research

The understanding of norepinephrine, or noradrenaline, has evolved significantly over the past century. Initially, adrenaline (epinephrine) was believed to be the primary transmitter of the sympathetic nervous system. However, in the mid-1940s, the Swedish physiologist Ulf von Euler made the groundbreaking discovery that norepinephrine was, in fact, the principal neurotransmitter for most postganglionic sympathetic fibers. nih.govacs.org This pivotal finding, for which he shared the 1970 Nobel Prize in Physiology or Medicine, opened new avenues in pharmacology and physiology. acs.org

Early research focused on the physiological effects of adrenal extracts. It was the work of researchers like von Euler and Peter Holtz, who identified "Urosympathin" (a mixture of dopamine (B1211576), noradrenaline, and adrenaline) in human urine, that began to differentiate the roles of these catecholamines. wikipedia.org The subsequent decades saw rapid progress in understanding norepinephrine's synthesis, release, and metabolism. Julius Axelrod's work in the late 1950s and early 1960s was crucial in elucidating the concept of neurotransmitter reuptake, a key mechanism for terminating the action of norepinephrine. nih.gov His research also shed light on the roles of enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in catecholamine degradation. nih.govbritannica.com These foundational discoveries paved the way for the development of numerous pharmacological agents that target the noradrenergic system.

The Role of the Bitartrate (B1229483) Salt in Experimental Design

The use of L-Noradrenaline in its bitartrate salt form is a critical aspect of experimental design in academic research. The bitartrate salt confers several advantages over the free base form of norepinephrine.

Enhanced Stability: L-Noradrenaline bitartrate is more stable, which is crucial for ensuring the accuracy and reproducibility of experimental results. ontosight.ai The free base is prone to oxidation, which can alter its biological activity.

Improved Solubility: The bitartrate salt exhibits good solubility in aqueous solutions, facilitating the preparation of stock solutions and experimental media. sigmaaldrich.comcaymanchem.com This is particularly important for in vitro studies and for administering the compound in vivo.

In research, this compound is used to investigate a wide range of physiological processes. For instance, it has been used to study its effects on cardiomyocytes, to analyze signaling pathways in neurons, and to explore its role in the growth of various bacteria. chemicalbook.comsigmaaldrich.com The stability and solubility of the bitartrate salt make it a reliable tool for such diverse experimental applications.

Endogenous Norepinephrine as a Catecholamine Neurotransmitter and Hormone

Endogenous norepinephrine is a vital catecholamine that functions as both a neurotransmitter in the nervous system and a hormone in the bloodstream. acs.orgyoutube.com Catecholamines are a group of neurotransmitters derived from the amino acid tyrosine. nih.gov

As a Neurotransmitter:

In the central nervous system, norepinephrine-producing neurons are primarily located in the brainstem, with the locus coeruleus being the most significant site. youtube.comwikipedia.org From the locus coeruleus, noradrenergic neurons project throughout the brain, influencing large areas and playing a key role in:

Arousal and Wakefulness: Norepinephrine release is lowest during sleep and increases upon waking, promoting alertness and vigilance. wikipedia.org

Attention and Focus: It enhances attention and the ability to focus on relevant stimuli. wikipedia.org

Memory Formation: Norepinephrine is involved in the consolidation of memories, particularly those associated with emotional arousal. frontiersin.org

In the peripheral nervous system, norepinephrine is the primary neurotransmitter of the sympathetic nervous system, which mediates the "fight or flight" response. nih.govyoutube.com When released from sympathetic nerve endings, it acts on various organs to produce physiological changes such as increased heart rate, constriction of blood vessels, and the release of glucose from energy stores. tocris.comgoogle.com

As a Hormone:

Norepinephrine is also synthesized and secreted as a hormone by the adrenal medulla, the inner part of the adrenal gland. acs.orgwikipedia.org When released into the bloodstream, it circulates throughout the body, reinforcing the effects of sympathetic nervous system activation.

The actions of norepinephrine are mediated by its binding to adrenergic receptors, which are G-protein coupled receptors found on the surface of target cells. youtube.com There are two main types of adrenergic receptors, alpha (α) and beta (β), each with several subtypes (α1, α2, β1, β2, etc.). youtube.commedchemexpress.com The specific effect of norepinephrine on a tissue depends on the type of adrenergic receptor present.

The termination of norepinephrine's action occurs through several mechanisms, including reuptake into the presynaptic neuron by the norepinephrine transporter (NET), enzymatic degradation by MAO and COMT, and diffusion away from the synaptic cleft. britannica.commsu.edu

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C12H17NO9 nih.gov
Molecular Weight 319.26 g/mol nih.gov
Appearance White solid chemicalbook.com
Solubility Water: 1 mg/mL sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO9 B7797729 L-Noradrenaline bitartrate CAS No. 71827-07-1

Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNNLQNNJQYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-40-1, 71827-07-1
Record name Noradrenaline bitartrate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NORADREALINE
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norepinephrine hydrogen tartrate
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Molecular and Cellular Mechanisms of L Noradrenaline Bitartrate Action

Adrenergic Receptor Pharmacodynamics

L-noradrenaline acts as an agonist at both alpha and beta-adrenergic receptors, though with varying affinities for the different subtypes. nih.govdrugs.com It is a potent activator of alpha-1, alpha-2, and beta-1 receptors, while its activity at beta-2 receptors is comparatively minimal. patsnap.com This differential receptor activation is the basis for its widespread physiological effects. The adrenergic receptors are broadly classified into two main families, alpha (α) and beta (β), which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃). wikipedia.org

Adrenergic Receptor Subtypes and their Primary G-Protein Coupling
Receptor SubtypePrimary G-Protein CoupledPrimary Effector EnzymeKey Second Messenger(s)
Alpha-1 (α₁)GqPhospholipase C (PLC)Inositol (B14025) trisphosphate (IP₃), Diacylglycerol (DAG), Ca²⁺
Alpha-2 (α₂)GiAdenylyl Cyclase (inhibits)↓ cyclic AMP (cAMP)
Beta-1 (β₁)GsAdenylyl Cyclase (activates)↑ cyclic AMP (cAMP)
Beta-2 (β₂)GsAdenylyl Cyclase (activates)↑ cyclic AMP (cAMP)

Alpha-1 Adrenergic Receptor Agonism and Downstream Signaling

L-Noradrenaline bitartrate (B1229483) demonstrates potent agonism at alpha-1 (α₁) adrenergic receptors. patsnap.com These receptors are coupled to the Gq class of G-proteins. wikipedia.orgnih.gov Upon agonist binding, the Gq protein activates its primary effector enzyme, phospholipase C (PLC). nih.govresearchgate.net PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). patsnap.comyoutube.com

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic (or sarcoplasmic) reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. patsnap.com The resulting increase in intracellular Ca²⁺ concentration is a critical signaling event that leads to the activation of various calcium-dependent proteins, such as calmodulin and protein kinase C (PKC). frontiersin.org This signaling cascade is fundamental to processes like smooth muscle contraction. wikipedia.orgpatsnap.com For instance, the binding of L-noradrenaline to α₁-receptors on vascular smooth muscle leads to vasoconstriction. youtube.com

Alpha-2 Adrenergic Receptor Modulation and Associated Effects

L-Noradrenaline also acts on alpha-2 (α₂) adrenergic receptors, which are typically coupled to the Gi class of G-proteins. wikipedia.orgwikipedia.org The activation of Gi proteins leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov

A key role of α₂-receptors is their function as presynaptic autoreceptors on sympathetic nerve endings. wikipedia.orgnih.gov When L-noradrenaline is released into the synaptic cleft, it can bind to these presynaptic α₂-receptors, initiating a negative feedback loop that inhibits further norepinephrine (B1679862) release. nih.govnih.gov This mechanism allows for tight regulation of sympathetic outflow. nih.gov Postsynaptically, α₂-receptor activation can also lead to effects such as smooth muscle contraction, although the α₁-mediated effects are often more prominent. wikipedia.org

Beta-1 Adrenergic Receptor Activation and Signaling Cascades

L-Noradrenaline bitartrate is a potent agonist of beta-1 (β₁) adrenergic receptors, which are predominantly found in the heart. youtube.com These receptors are coupled to the Gs class of G-proteins. wikipedia.orgwikipedia.org Activation of Gs by an agonist leads to the stimulation of adenylyl cyclase. youtube.com This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. youtube.comresearchgate.net

The elevation in intracellular cAMP levels activates cAMP-dependent protein kinase A (PKA). researchgate.netresearchgate.net PKA is a crucial enzyme that phosphorylates numerous intracellular proteins, including ion channels and enzymes, thereby altering their activity. youtube.comresearchgate.net In cardiac myocytes, PKA phosphorylation of L-type calcium channels increases calcium influx during an action potential, leading to increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect). patsnap.comyoutube.com Recent research also indicates that β₁-receptors can activate non-canonical signaling pathways, such as the Ras/Raf/MEK/MAPK cascade, which can lead to long-term changes in gene expression. nih.gov

Investigating Beta-2 Adrenergic Receptor Activity

While L-noradrenaline has a significantly higher affinity for β₁-receptors, its interaction with beta-2 (β₂) adrenergic receptors is also a subject of investigation. Generally, epinephrine (B1671497) is considered a more potent agonist for β₂-receptors than norepinephrine. youtube.comdrugbank.com The canonical signaling pathway for β₂-receptors, similar to β₁-receptors, involves Gs protein coupling, activation of adenylyl cyclase, and an increase in cAMP. nih.gov

However, some studies have revealed that β₂-receptor activation can also lead to intracellular calcium mobilization through a non-canonical, cAMP-independent pathway. nih.gov Research has shown that in certain cell types, β₂-receptor stimulation can activate phospholipase C and trigger the release of calcium from intracellular stores via inositol trisphosphate receptors. nih.gov Although L-noradrenaline's direct effect on this pathway is less pronounced than that of other agonists, it contributes to the complex landscape of adrenergic signaling. The primary physiological responses associated with β₂-agonism, such as smooth muscle relaxation in the bronchioles and certain blood vessels, are more strongly elicited by epinephrine. youtube.com

Intracellular Signaling Pathways Mediated by this compound

The binding of this compound to its cognate adrenergic receptors triggers a variety of intracellular signaling pathways that ultimately dictate the cellular response. These pathways are characterized by the generation of second messengers and the activation of protein kinases, which modulate the function of target proteins through phosphorylation.

Phospholipase C Activation and Intracellular Calcium Mobilization

As detailed in the context of alpha-1 adrenergic receptor agonism, a primary signaling pathway activated by L-noradrenaline is the phospholipase C (PLC) pathway. patsnap.com This pathway is central to the physiological effects mediated by α₁-receptors.

Key Steps in the L-Noradrenaline-Induced PLC Pathway
StepDescriptionKey Molecules Involved
1. Receptor BindingL-Noradrenaline binds to the α₁-adrenergic receptor.L-Noradrenaline, α₁-receptor
2. G-Protein ActivationThe receptor activates the associated Gq protein.Gq protein
3. PLC ActivationThe activated Gq protein stimulates Phospholipase C.Phospholipase C (PLC)
4. Second Messenger GenerationPLC cleaves PIP₂ into IP₃ and DAG.PIP₂, IP₃, DAG
5. Calcium ReleaseIP₃ binds to receptors on the endoplasmic reticulum, releasing Ca²⁺.IP₃, Ca²⁺
6. Cellular ResponseIncreased intracellular Ca²⁺ and DAG activate downstream effectors like PKC, leading to a physiological response (e.g., muscle contraction).Ca²⁺, DAG, Protein Kinase C (PKC)

The activation of this pathway by L-noradrenaline has been demonstrated in various tissues. nih.gov The hydrolysis of polyphosphoinositides and the subsequent formation of inositol phosphates are hallmark indicators of PLC activation. nih.gov This cascade is crucial for understanding the mechanisms behind L-noradrenaline's effects on blood pressure and smooth muscle tone. patsnap.com

Adenylate Cyclase Regulation and Cyclic AMP Production

The interaction of L-Noradrenaline with β-adrenergic receptors is a critical step in initiating a well-defined signaling pathway that centrally involves the enzyme adenylate cyclase and the subsequent production of the second messenger, cyclic adenosine monophosphate (cAMP). Upon binding of L-Noradrenaline to β-adrenergic receptors, a conformational change in the receptor activates a stimulatory G-protein (Gs). This activation leads to the dissociation of the Gsα subunit, which then binds to and activates adenylate cyclase.

Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This increase in intracellular cAMP concentration serves as a signal that propagates throughout the cell. Research on human heart tissue has shown that both adrenaline and noradrenaline stimulate adenylate cyclase, primarily through β2-adrenoceptors. nih.gov Interestingly, the stimulation of a single β2-adrenoceptor can lead to the production of up to ten times more cAMP molecules than the stimulation of a β1-adrenoceptor, highlighting the efficiency of this specific signaling pathway. nih.gov

Further studies have demonstrated that compounds that directly increase intracellular cAMP levels, such as the adenylate cyclase activator forskolin, can enhance noradrenaline release from sympathetic nerve terminals. nih.gov The resulting cAMP molecules activate downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular proteins, leading to a physiological response. While α2-adrenoceptors are known to inhibit noradrenaline release, studies suggest that this negative feedback mechanism is not primarily mediated through the inhibition of adenylate cyclase. nih.gov

Activation of the Raf-1 Kinase/MAP Kinase Cascade

L-Noradrenaline is a potent activator of the Raf-1 kinase/mitogen-activated protein (MAP) kinase cascade, a crucial signaling pathway that regulates cellular processes including proliferation, differentiation, and survival. nih.govreactome.orggenscript.com This activation is mediated through both α1- and β-adrenergic receptors. nih.gov Research conducted on cultured cardiomyocytes has revealed that the signaling pathways originating from these two receptor types can act synergistically to induce the cascade. nih.gov

The sequence of activation, often referred to as the Ras-Raf-MEK-ERK pathway, is a multi-tiered system. reactome.orggenscript.com The process is initiated by signals from the adrenergic receptors that lead to the activation of the small GTPase, Ras. Activated Ras then recruits the serine/threonine-protein kinase Raf-1 (also known as c-Raf) to the cell membrane, promoting its activation through a complex process that involves phosphorylation at key residues such as Serine 338 and Tyrosine 341. reactome.orgmdpi.com

Once active, Raf-1 phosphorylates and activates the next kinases in the cascade, the MAP kinase kinases (MAPK-K), commonly known as MEK1 and MEK2. reactome.orgnih.gov These dual-specificity kinases then phosphorylate the MAP kinases, ERK1 and ERK2 (extracellular signal-regulated kinases), on both threonine and tyrosine residues, leading to their activation. reactome.org This cascade amplifies the initial signal from the receptor, resulting in a robust cellular response.

Kinase Full Name Role in Cascade
Raf-1 Rapidly accelerated fibrosarcoma 1MAP Kinase Kinase Kinase (MAPKKK): Phosphorylates and activates MEK.
MEK1/2 Mitogen-activated protein kinase kinase 1/2MAP Kinase Kinase (MAPKK): Phosphorylates and activates ERK.
ERK1/2 Extracellular signal-regulated kinase 1/2MAP Kinase (MAPK): Phosphorylates various cytoplasmic and nuclear targets.

CREB Phosphorylation and Gene Expression Regulation Studies

A significant downstream consequence of L-Noradrenaline signaling, particularly through the β-adrenergic receptor-cAMP pathway, is the regulation of gene expression via the phosphorylation of the cAMP response element-binding protein (CREB). researchgate.netnih.gov CREB is a stimulus-induced transcription factor that plays a pivotal role in mediating long-term cellular changes by altering the transcription of specific genes. researchgate.netfrontiersin.org

The activation of PKA by cAMP (as described in section 2.2.2) is a key step in this process. Activated PKA translocates to the nucleus where it phosphorylates CREB at a specific serine residue (Ser133). researchgate.net This phosphorylation event is crucial for CREB's function, as it enables the recruitment of transcriptional co-activators, such as CREB-binding protein (CBP). frontiersin.org The resulting complex then binds to specific DNA sequences known as cAMP response elements (CREs), which are located in the promoter regions of target genes. researchgate.net

The binding of the phosphorylated CREB/CBP complex to CREs initiates the transcription of these genes. researchgate.net This mechanism is fundamental to numerous physiological processes, including synaptic plasticity, learning, and memory. researchgate.netnih.gov Studies utilizing this compound have been instrumental in elucidating how this neuromodulator can engage epigenetic mechanisms to produce lasting changes in synaptic strength, a process known as long-term potentiation. nih.gov

Mechanisms of Neurotransmitter Uptake and Metabolism at Synaptic Terminals

The physiological actions of L-Noradrenaline are tightly controlled and terminated by specific mechanisms at the synapse. Following its synthesis from dopamine (B1211576) within synaptic vesicles, L-Noradrenaline is stored in these vesicles until an action potential triggers its release into the synaptic cleft through exocytosis. wikipedia.orgnih.gov

Once in the synapse, L-Noradrenaline binds to postsynaptic and presynaptic adrenergic receptors. The termination of its signal is primarily achieved through reuptake from the synaptic cleft back into the presynaptic neuron. neurotorium.org This process is mediated by a specific protein known as the noradrenaline re-uptake transporter (NAT or NET). neurotorium.org

After reuptake into the presynaptic terminal, L-Noradrenaline has two main fates: it can be repackaged into synaptic vesicles for future release, or it can be metabolically degraded. neurotorium.org The enzymatic degradation of L-Noradrenaline is carried out by two principal enzymes:

Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria within the presynaptic neuron, MAO catabolizes noradrenaline that has been taken back up into the cell but not sequestered into vesicles. neurotorium.org

Catechol-O-Methyltransferase (COMT): This enzyme is primarily found in the postsynaptic neuron and other cells like glia. It metabolizes noradrenaline that is not cleared by reuptake and diffuses away from the immediate synaptic cleft. neurotorium.org

Pharmacological Investigations of L Noradrenaline Bitartrate

Pharmacodynamic Effects in Preclinical Models

Preclinical studies have extensively characterized the effects of L-Noradrenaline bitartrate (B1229483), revealing its primary role as a powerful regulator of hemodynamic and metabolic functions. These effects are predominantly mediated by its agonist activity at alpha and beta-adrenergic receptors. litfl.comdrugs.com

Cardiovascular System Regulation

L-Noradrenaline bitartrate exerts complex and significant control over the cardiovascular system. Its actions are a composite of direct effects on the vasculature and the heart, as well as reflex autonomic adjustments.

The most prominent vascular effect of this compound is potent vasoconstriction, which leads to a significant increase in systemic vascular resistance (SVR). litfl.com This action is primarily mediated by the stimulation of alpha-1 adrenergic receptors located on the vascular smooth muscle of peripheral blood vessels. nih.govfrontiersin.org Activation of these Gq protein-coupled receptors initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction and a reduction in the diameter of arterioles and venules. nih.gov This widespread vasoconstriction elevates both systolic and diastolic blood pressure. Preclinical studies have consistently demonstrated that the pressor effect of L-noradrenaline is directly correlated with its ability to increase total peripheral resistance through alpha-adrenoreceptor-mediated mechanisms. nih.gov

This compound directly stimulates the myocardium by acting as an agonist at beta-1 adrenergic receptors. nih.gov These receptors are highly expressed in cardiac tissue, and their activation leads to a positive inotropic effect, characterized by an increase in the force of myocardial contraction. youtube.com The signaling pathway involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A activation, which enhances calcium influx and release, thereby augmenting contractility. nih.govyoutube.com

The effect on heart rate (chronotropy) is more complex. Direct stimulation of beta-1 receptors in the sinoatrial node has a positive chronotropic effect, tending to increase heart rate. nih.gov However, the significant rise in blood pressure caused by alpha-1 receptor-mediated vasoconstriction triggers a compensatory baroreceptor reflex, which can lead to a reflex bradycardia (a decrease in heart rate). litfl.com Consequently, the net effect on heart rate in preclinical models can be variable, depending on the balance between the direct beta-1 adrenergic stimulation and the opposing reflex vagal activity.

In addition to its effects on peripheral vasculature, this compound also influences coronary circulation. It acts on beta-adrenergic receptors within the coronary arteries, causing vasodilation. nih.gov This direct vasodilatory effect, coupled with the increased diastolic pressure resulting from peripheral vasoconstriction, serves to increase coronary blood flow and myocardial oxygen supply. litfl.com Preclinical studies in canine models have shown that norepinephrine (B1679862) can cause a dose-dependent increase in coronary blood flow, an effect that is independent of its inotropic and chronotropic actions. nih.gov This feedforward mechanism helps to match myocardial oxygen delivery with the increased oxygen demand resulting from enhanced cardiac contractility and workload. nih.gov

The potent pressor effects of this compound invariably engage the arterial baroreceptor reflex, a critical short-term mechanism for blood pressure regulation. nih.govtaylorandfrancis.com As systemic arterial pressure rises, stretch-sensitive baroreceptors in the carotid sinus and aortic arch increase their firing rate. researchgate.net This afferent signaling to the brainstem results in an inhibition of sympathetic outflow and an increase in parasympathetic (vagal) outflow to the heart, which acts to lower heart rate and, to a lesser extent, contractility, in an attempt to counteract the pressure increase. taylorandfrancis.comresearchgate.net

The net effect on cardiac output (the volume of blood pumped by the heart per minute) is determined by the interplay between increased myocardial contractility (positive inotropy), changes in heart rate, and alterations in cardiac preload and afterload. taylorandfrancis.com While the increase in SVR elevates afterload, which can impede ventricular ejection, the venoconstriction effect can increase venous return and cardiac preload. litfl.com In some preclinical settings, such as models of septic shock, the administration of norepinephrine has been shown to increase cardiac output. This is attributed to an increase in both cardiac preload and contractility that overcomes the rise in afterload. nih.gov

Table 1: Hemodynamic Effects of L-Noradrenaline in a Preclinical Sepsis Model
Hemodynamic ParameterBaseline (Mean ± SD)Post-L-Noradrenaline (Mean ± SD)Change
Mean Arterial Pressure (MAP), mm Hg54 ± 876 ± 9
Cardiac Index (CI), L/min/m²3.2 ± 1.03.6 ± 1.1
Stroke Volume Index (SVI), ml/m²34 ± 1239 ± 13
Global End-Diastolic Volume Index (GEDVI), ml/m²694 ± 148742 ± 168

Data derived from a study on septic patients, which serves as a clinical model analogous to preclinical sepsis investigations. nih.gov

Metabolic Homeostasis and Energy Substrate Mobilization

Preclinical and clinical research indicates that sympathetic nervous system activity, mediated by norepinephrine, is a determinant of 24-hour energy expenditure (24EE) and sleeping metabolic rate (SMR). nih.gov Studies measuring urinary catecholamine excretion have found a direct correlation between norepinephrine levels and metabolic rate, independent of body composition and other factors. nih.gov This suggests a fundamental role for norepinephrine in setting the basal metabolic tone.

Table 2: Association of Urinary Norepinephrine with Energy Expenditure
ParameterAssociation with Norepinephrine (per 10 μg/24h increase)
24-Hour Energy Expenditure (24EE)+27 kcal/day
Sleeping Metabolic Rate (SMR)+19 kcal/day

Data adapted from a human study measuring urinary catecholamine excretion and energy expenditure in a whole-room calorimeter. nih.gov

In terms of energy substrate mobilization, norepinephrine stimulates lipolysis, the breakdown of stored triglycerides in adipose tissue, through its action on beta-adrenergic receptors on adipocytes. nih.gov However, its role relative to adrenaline (epinephrine) can vary depending on the physiological context. For instance, in the context of exercise-induced lipid mobilization in subcutaneous adipose tissue, studies suggest that adrenaline is the primary adrenergic agent responsible for stimulating lipolysis, with noradrenaline playing a lesser role. nih.govphysoc.org This highlights the nuanced and context-dependent metabolic actions of different catecholamines.

Pharmacokinetic Profiles in Research Settings

Following intravenous administration, L-Noradrenaline has a volume of distribution of approximately 8.8 liters. pfizermedical.com Its distribution is not uniform throughout the body; it primarily localizes in sympathetic nervous tissue. pfizermedical.com Research involving radiolabeled norepinephrine has shown that it is taken up by most tissues, with a significant portion stored and slowly metabolized. arvojournals.org Plasma protein binding of norepinephrine is relatively low, at about 25%, primarily to plasma albumin. pfizermedical.com

The pharmacological actions of L-Noradrenaline are terminated primarily through uptake and enzymatic degradation. The two principal enzymes involved in its metabolism are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). pfizermedical.comcvpharmacology.com These enzymes are widely distributed throughout the body, with high concentrations in the liver and kidneys. derangedphysiology.com

Catechol-O-methyltransferase (COMT): This cytoplasmic enzyme metabolizes a significant portion of circulating and intravenously administered catecholamines. derangedphysiology.com COMT acts by transferring a methyl group to the 3-hydroxyl group on the catechol ring of norepinephrine, converting it to the metabolite normetanephrine (B1208972). arvojournals.orgresearchgate.net

Monoamine Oxidase (MAO): Found on the outer surface of mitochondria, MAO is present in sympathetic nerve terminals and metabolizes norepinephrine that has been taken back into the neuron. derangedphysiology.comyoutube.com MAO catalyzes the oxidative deamination of norepinephrine to form 3,4-dihydroxymandelic acid. arvojournals.orgresearchgate.net There are two main forms, MAO-A and MAO-B; MAO-A is the primary form responsible for the deamination of norepinephrine. derangedphysiology.comdrugbank.com

The metabolic pathway can proceed through either enzyme first. Norepinephrine can be converted to normetanephrine by COMT, which is then oxidized by MAO. Alternatively, norepinephrine can be oxidized by MAO to dihydroxymandelic acid, which is then converted by COMT. researchgate.net Both pathways ultimately lead to the formation of vanillylmandelic acid (VMA). arvojournals.orgresearchgate.net

Table 2: Key Enzymes in L-Noradrenaline Metabolism

Enzyme Location Metabolic Action Resulting Metabolite References
Catechol-O-methyltransferase (COMT) Cytoplasm (esp. liver, kidney) Transfers a methyl group to norepinephrine. Normetanephrine derangedphysiology.comresearchgate.net

The metabolism of L-Noradrenaline results in the formation of several biologically inactive metabolites. wikipedia.org The principal end products of the combined action of COMT and MAO are normetanephrine and 3-methoxy-4-hydroxy mandelic acid, more commonly known as vanillylmandelic acid (VMA). pfizermedical.com Other inactive metabolites include 3-methoxy-4-hydroxyphenylglycol (MHPG), 3,4-dihydroxymandelic acid, and 3,4-dihydroxyphenylglycol. wikipedia.orgpfizermedical.com

These inactive metabolites are subsequently excreted from the body, primarily in the urine. wikipedia.org They are often conjugated with sulfate (B86663) or glucuronic acid before renal excretion. pfizermedical.com Only very small quantities of norepinephrine are excreted unchanged in the urine. pfizermedical.com

The ability of L-Noradrenaline to cross key biological barriers is limited due to its polar nature.

Blood-Brain Barrier (BBB): L-Noradrenaline does not effectively cross the blood-brain barrier. pfizermedical.com The BBB is a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid, protecting it from toxins and pathogens. mdpi.com This barrier prevents systemically administered norepinephrine from directly entering the brain in significant amounts. pfizermedical.com

Placental Barrier: In contrast to the BBB, L-Noradrenaline has been shown to cross the placenta. pfizermedical.com The placenta expresses various transporters, including the norepinephrine transporter (NET), that are involved in the clearance and transfer of catecholamines. nih.govnih.gov While the placenta forms a protective barrier for the fetus, some studies indicate that norepinephrine can be transferred from the maternal to the fetal circulation. nih.gov The permeability of this barrier can be influenced by various factors and may change throughout gestation. umaryland.edu

Table 3: Permeability of L-Noradrenaline Across Biological Barriers

Barrier Permeability Key Findings References
Blood-Brain Barrier (BBB) Low / Impermeable Systemically administered norepinephrine does not cross into the brain. pfizermedical.com

Neuroscience and Neurobiological Research Applications

Central Nervous System Noradrenergic Pathways

Locus Coeruleus and Diffuse Noradrenergic Projections

The locus coeruleus (LC), a small nucleus located in the pons, is the principal source of norepinephrine (B1679862) in the brain. nih.gov Despite its limited size, the LC gives rise to one of the most extensive and diffuse projection systems in the CNS. researchgate.net Noradrenergic neurons from the LC innervate a wide range of brain regions, including the cerebral cortex, hippocampus, amygdala, thalamus, and cerebellum. researchgate.netfrontiersin.org This widespread innervation allows the LC-norepinephrine system to exert a global influence on brain function, modulating the activity of diverse neural circuits. nih.gov Research utilizing L-noradrenaline bitartrate (B1229483) has helped to map these pathways and understand their functional significance. For instance, studies have shown that the projection to the hippocampus is crucial for modulating synaptic plasticity, a key process in learning and memory. researchgate.net Similarly, projections to the amygdala are heavily involved in emotional arousal and the formation of fear memories. nih.govnih.govelifesciences.org

Key Projections of the Locus Coeruleus and their Primary Functions

Target RegionPrimary Function Modulated by Norepinephrine
Cerebral CortexArousal, attention, cognitive flexibility nih.gov
HippocampusLearning, memory, synaptic plasticity researchgate.netfrontiersin.org
AmygdalaEmotional arousal, fear memory nih.govnih.govelifesciences.org
ThalamusSensory gating, arousal researchgate.net
CerebellumMotor control, cognitive functions frontiersin.org

Role in Arousal, Vigilance, and Attentional Processing

The noradrenergic system is a cornerstone of the neural circuitry governing arousal, vigilance, and attention. nih.govnih.gov The firing rate of LC neurons is closely correlated with the level of arousal, being highest during states of high vigilance and active wakefulness, decreasing during quiet rest, and virtually ceasing during REM sleep. nih.gov L-noradrenaline bitartrate has been used in experimental models to demonstrate the causal link between norepinephrine levels and arousal states. nih.gov Studies have shown that direct application of norepinephrine to specific brain regions can promote wakefulness. nih.gov

In the context of attention, norepinephrine is thought to enhance the signal-to-noise ratio of neuronal firing, thereby facilitating the processing of salient stimuli while suppressing irrelevant information. nih.gov This function is crucial for maintaining sustained attention and for the effective allocation of cognitive resources to demanding tasks. nih.gov

Influence on Learning, Memory, and Cognitive Function

Studies using pharmacological agents that modulate noradrenergic signaling have provided insights into its cognitive effects. For instance, noradrenaline reuptake inhibitors have been shown to improve performance on tasks assessing motor learning, attention, and working memory in healthy individuals. oup.com

Impact of Noradrenergic Modulation on Cognitive Performance

Cognitive DomainEffect of Increased Noradrenergic ActivitySupporting Research Findings
Motor Learning Improved performance on serial reaction time tasks. oup.comNoradrenaline reuptake inhibitors enhanced motor skill acquisition. oup.com
Attention Enhanced performance on Stroop interference tasks. oup.comNoradrenergic enhancement improved the ability to filter distractions. oup.com
Working Memory Improved performance on n-back letter tasks. oup.comIncreased noradrenergic tone was associated with better working memory capacity. oup.com
Global Cognition Small but significant positive effect in patients with Alzheimer's disease. bmj.comMeta-analysis of clinical trials showed improvement in global cognitive scores. bmj.com
Apathy Large positive effect in patients with Alzheimer's disease. bmj.comNoradrenergic drugs significantly reduced apathy scores. bmj.com

Regulation of Sleep-Wake Cycles

The noradrenergic system is a key regulator of the sleep-wake cycle, with the activity of the locus coeruleus being intrinsically linked to the state of arousal. nih.govpsychiatryonline.orgoup.comresearchgate.net The firing of LC neurons is highest during wakefulness, decreases during non-REM sleep, and is almost completely absent during REM sleep. nih.gov This cyclical activity pattern is crucial for the normal progression of sleep stages.

The transition from sleep to wakefulness is associated with a sharp increase in LC firing and norepinephrine release. nih.gov Conversely, the entry into REM sleep is characterized by the silencing of noradrenergic neurons, which is thought to be a permissive factor for the occurrence of this sleep stage. psychiatryonline.org The intricate interplay between the noradrenergic system and other sleep-regulating systems, such as the cholinergic and serotonergic systems, ensures the proper timing and maintenance of sleep and wakefulness. psychiatryonline.org

Modulation of Neuroinflammation and Microglial Activity

Norepinephrine has emerged as a significant modulator of neuroinflammatory processes, primarily through its actions on microglia, the resident immune cells of the central nervous system. nih.gov Microglia express adrenergic receptors, allowing them to respond to changes in norepinephrine levels. nih.gov Research suggests that norepinephrine generally exerts an anti-inflammatory effect, helping to maintain microglial homeostasis and suppress excessive inflammatory responses. nih.gov

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines by activated microglia. nih.gov Furthermore, norepinephrine has been shown to promote the phagocytic activity of microglia, enhancing their ability to clear cellular debris and pathological protein aggregates, such as amyloid-β. nih.gov This suggests that a decline in noradrenergic signaling, as seen in some neurodegenerative diseases, could contribute to a pro-inflammatory state and impaired clearance of neurotoxic substances. nih.gov

Effects of Norepinephrine on Microglial Function

Microglial FunctionEffect of Norepinephrine
Pro-inflammatory Cytokine Release Inhibition nih.gov
Phagocytosis (e.g., of Amyloid-β) Promotion nih.gov
Proliferation Inhibition nih.gov
Surveillance of Brain Parenchyma Regulation nih.gov

Effects on Synaptic Plasticity and Evoked Neuronal Activity

Norepinephrine is a potent modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govtandfonline.com One of the most studied forms of synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. tandfonline.com The noradrenergic system, through the activation of β-adrenergic receptors, can lower the threshold for the induction of LTP in the hippocampus. nih.govtandfonline.com This means that in the presence of norepinephrine, synaptic connections are more easily strengthened, a process thought to be crucial for memory formation. nih.gov

Norepinephrine can also influence the excitability of neurons. For instance, in the lateral amygdala, norepinephrine has been shown to increase neuronal excitability, which may facilitate the transmission of signals related to fear conditioning. nih.gov This modulation of neuronal activity and synaptic strength allows the noradrenergic system to fine-tune neural circuits in response to changing environmental demands and behavioral states.

Peripheral Noradrenergic Innervation and its Functional Studies

This compound, the bitartrate salt form of the endogenous catecholamine noradrenaline (norepinephrine), serves as a critical pharmacological tool for investigating the functional roles of peripheral noradrenergic innervation. mdpi.com As the principal neurotransmitter of the sympathetic nervous system, noradrenaline mediates a vast array of physiological processes. nih.gov The administration of exogenous this compound in in vitro and ex vivo experimental models allows researchers to simulate sympathetic nerve stimulation and meticulously dissect the downstream cellular and tissue-level responses. This approach is fundamental to understanding how the sympathetic nervous system controls organ function and contributes to various physiological and pathophysiological states.

Research applications of this compound in this context are extensive, primarily focusing on its effects on smooth muscle contractility, glandular secretion, and metabolic processes. By applying known concentrations of the compound to isolated tissues or cell cultures, scientists can characterize receptor subtypes, map signaling pathways, and identify the functional consequences of noradrenergic activation in a controlled environment.

Detailed Research Findings

Studies utilizing this compound have been instrumental in elucidating the complex and often tissue-specific nature of peripheral noradrenergic control. Key research areas include the regulation of vascular tone, gastrointestinal motility, and exocrine gland secretion.

In the field of vascular physiology, this compound is widely used to study the contraction of vascular smooth muscle. For instance, research on rat aortic adventitial fibroblasts (AFs) and vascular smooth muscle cells (VSMCs) has shown that this compound (at a concentration of 10 μM) promotes AF phenotypic transformation and proliferation. nanolive.com This effect was demonstrated to be mediated by α-adrenoceptors, as it was prevented by the α-receptor antagonist phentolamine (B1677648) but not by the β-receptor antagonist propranolol. nanolive.com Furthermore, the conditioned medium from this compound-treated AFs stimulated VSMC proliferation, an effect that was linked to the release of small extracellular vesicles. nanolive.com

The gastrointestinal tract is another major area of investigation. Functional studies on isolated human colonic muscle strips have revealed a dual effect of norepinephrine. researchgate.net At lower concentrations (1 μmol/L), it enhances contractions by acting on α1D adrenoceptors expressed on smooth muscle cells. researchgate.net Conversely, at higher concentrations (10 μmol/L), it inhibits contractions through the activation of α1A adrenoceptors located on another cell type, the platelet-derived growth factor receptor α+ (PDGFRα+) cells. researchgate.net This concentration-dependent, dual-action highlights the sophisticated control exerted by noradrenergic nerves on gut motility.

The rat vas deferens is a classic model for studying sympathetic neurotransmission. Research has shown that noradrenaline induces robust contractions mediated primarily by α1-adrenoceptors, particularly the α1A subtype. frontiersin.org This preparation is frequently used to investigate the mechanisms of neurotransmitter release, reuptake, and the modulatory effects of other neurochemicals. frontiersin.orgnih.gov For example, studies have used this model to show that uptake inhibitors like cocaine and desmethylimipramine increase the sensitivity of the tissue to both noradrenaline and adrenaline. nih.gov

Functional studies of exocrine glands, such as salivary glands, also rely on this compound to parse the role of sympathetic innervation. Sympathetic stimulation, mimicked by applying noradrenaline, primarily increases the secretion of proteins from acinar cells by acting on β-adrenergic receptors, resulting in saliva that is viscous and low in volume. mdpi.comnih.gov This contrasts with parasympathetic stimulation, which evokes a high volume of watery saliva. nih.gov

Noradrenergic innervation of metabolic tissues, like adipose tissue, is critical for regulating energy balance. This compound is used in studies on isolated adipocytes to investigate lipolysis, the breakdown of fat. wikipedia.org Noradrenaline stimulates lipolysis in white and brown adipose tissue, a key component of the "fight or flight" response to mobilize energy stores. wikipedia.org Research has also demonstrated that noradrenaline, along with ATP, triggers the exocytosis of the hormone adiponectin from white adipocytes, a process that is impaired in models of obesity and insulin (B600854) resistance. nih.gov

The sympathetic nervous system also plays a crucial role in modulating immune function through its innervation of lymphoid organs like the spleen. nih.gov this compound is used in immunological studies to explore how sympathetic nerve activation affects immune cell activity. It has been shown to have a generally anti-inflammatory effect, mediated primarily through β2-adrenergic receptors expressed on various immune cells, including lymphocytes and macrophages. nih.govnih.gov Studies on isolated spleens have also used L-noradrenaline to characterize its uptake mechanisms within the nerve terminals of this organ. nih.gov

The following tables summarize key findings from representative functional studies that have employed this compound to investigate peripheral noradrenergic innervation.

Table 1: Functional Studies of this compound on Smooth Muscle

Experimental ModelKey FindingReceptor Subtype(s) ImplicatedReference
Rat Aortic Adventitial Fibroblasts (AFs) & Vascular Smooth Muscle Cells (VSMCs)Promoted AF proliferation and stimulated VSMC proliferation via AF-derived extracellular vesicles.α-adrenoceptors nanolive.com
Human Colonic Muscle StripsExhibited dual effects: enhanced contractions at 1 μmol/L and inhibited contractions at 10 μmol/L.α1D (contraction), α1A (inhibition) researchgate.net
Isolated Rat Vas DeferensInduced strong contractile responses; sensitivity increased by uptake inhibitors.α1-adrenoceptors (primarily α1A) frontiersin.orgnih.gov

Table 2: Functional Studies of this compound on Glandular and Metabolic Tissues

Experimental ModelKey FindingReceptor Subtype(s) ImplicatedReference
Isolated Salivary Gland Acinar CellsStimulated protein secretion, leading to viscous, low-volume saliva.β-adrenoceptors mdpi.comnih.gov
Isolated White Adipocytes (Mouse)Triggered adiponectin exocytosis; effect enhanced by co-application with ATP.Adrenergic and Purinergic Receptors nih.gov
Adipose Tissue (General)Stimulated lipolysis (fat breakdown) to mobilize energy stores.β-adrenoceptors wikipedia.org
Isolated Perfused Cat SpleenCharacterized a neuronal uptake mechanism for L-noradrenaline distinct from classical Uptake1 and Uptake2.Not specified nih.gov

Physiological Systems Research and Experimental Models

Cardiovascular System Studies

L-Noradrenaline's primary role as a sympathomimetic agent places the cardiovascular system at the forefront of research. Its actions are mediated through binding to adrenergic receptors on target cells. wikipedia.orgbritannica.com It acts predominantly on α-adrenergic receptors and, to a lesser extent, β-adrenergic receptors. drugs.com This interaction leads to widespread vasoconstriction, which increases systemic vascular resistance and blood pressure, and also stimulates the heart muscle. britannica.compatsnap.com

Experimental studies have established a link between sustained L-noradrenaline exposure and changes in heart muscle morphology, specifically cardiac hypertrophy. nih.gov Research suggests that norepinephrine (B1679862) may act as a myocardial cellular hypertrophying hormone. researchgate.net

In one study using primary cultures of neonatal rat ventricular cells, L-norepinephrine was shown to stimulate muscle cell hypertrophy. This effect was identified as an α1-adrenergic response, as it was inhibited by α1-adrenergic antagonists like prazosin (B1663645) but not by β-adrenergic antagonists or α2-adrenergic antagonists. nih.gov The research demonstrated that L-norepinephrine increased myocyte size to a maximum of 150% of the control. nih.gov

Animal models have provided further evidence. A study involving the continuous subcutaneous infusion of noradrenaline hydrochloride into rats for 11 days resulted in moderate, concentric hypertrophy of both ventricles. nih.gov This was characterized by an increased mass-to-volume ratio (approximately 50%) and an increased fiber diameter (approximately 25%) in the left ventricle, without a change in cavity volume. nih.gov Interestingly, the degree of left ventricular hypertrophy was not directly related to the level of mean blood pressure. nih.gov In clinical research involving human subjects, a multivariate linear regression analysis showed a significant correlation between left ventricular mass and the net cardiac noradrenaline release rate. nih.gov

Table 1: Effects of Chronic Noradrenaline Infusion on Ventricular Morphology in Rats Data sourced from a study on male Wistar-Furth rats infused for 11 days. nih.gov

ParameterControl GroupNoradrenaline GroupPercentage Change
Left Ventricular Mass:Volume Ratio Baseline~50% Increase~+50%
Left Ventricular Fiber Diameter Baseline~25% Increase~+25%
Mean Arterial Pressure Baseline13% Increase+13%
Heart Rate Baseline11% Increase+11%

L-Noradrenaline bitartrate (B1229483) plays a crucial role in redirecting blood flow during stress. wikipedia.org It triggers vasoconstriction in most vascular beds, which can reduce blood flow to major abdominal organs while increasing it to skeletal muscles to prepare the body for physical exertion. wikipedia.orgdrugs.com

An experimental study in conscious merino ewes investigated the effects of a 6-hour norepinephrine infusion on regional blood flow. The results showed a significant increase in cardiac output, coronary blood flow, and renal blood flow. nih.govmonash.edu Conversely, mesenteric (intestinal) blood flow did not change, though mesenteric conductance fell, indicating vasoconstriction in that area. nih.govmonash.edu The increase in coronary and renal blood flow was associated with regional vasodilation. nih.govmonash.edu

Table 2: Hemodynamic and Organ Perfusion Effects of Norepinephrine Infusion in Ewes Data from a randomized cross-over study comparing a 6-hour norepinephrine (NE) infusion to a placebo (saline) infusion. nih.govmonash.edu

MeasurementPlacebo (Saline)Norepinephrine (NE)
Mean Arterial Pressure (mmHg) 84.4103.8
Heart Rate (bpm) 61.074.6
Cardiac Output (L/min) 3.764.78
Coronary Blood Flow (ml/min) 24.237.4
Renal Blood Flow (ml/min) 215.2282.0
Mesenteric Blood Flow No significant changeNo significant change

Endocrine System Interactions

The influence of L-noradrenaline extends to the endocrine system, where it can modulate hormone secretion.

Research into the effects of norepinephrine on thyroid hormone secretion has revealed a dual role. An in vivo study in mice found that norepinephrine stimulates basal (TSH-independent) thyroid hormone secretion. nih.gov In mice pretreated with ¹²⁵I, norepinephrine increased the secretion of radiolabeled T4 by 22%. nih.gov The fraction of blood radioiodine bound to thyroid hormones increased from 24.6% in controls to 31.9% in response to norepinephrine. nih.gov

Conversely, the same study found that norepinephrine inhibits the thyroid-stimulating effect of TSH (Thyrotropin). nih.gov This suggests a complex regulatory mechanism where norepinephrine can directly stimulate the thyroid gland to release hormones while simultaneously making it less responsive to stimulation from the pituitary gland. In contrast, a study in sheep found no significant changes in thyroid hormone secretion that could be attributed to adrenaline or noradrenaline. nih.gov Other research has noted that thyroid and adrenal deficiencies are associated with an increase in cardiac norepinephrine turnover, suggesting a feedback relationship between these hormonal systems. ahajournals.org

Renal and Hepatic Circulatory Dynamics in Experimental Models

The impact of L-noradrenaline on blood flow to the kidneys and liver is of significant interest due to the vital functions of these organs. Under normal circulatory conditions, norepinephrine-induced vasoconstriction can decrease renal and splanchnic blood flow. atsjournals.orgatsjournals.orgnih.gov

However, in experimental models of endotoxemic shock, this response is altered. Studies in dogs have shown that during endotoxemia, norepinephrine infusion actually increases renal blood flow, an effect that is not solely due to the increase in perfusion pressure. atsjournals.orgatsjournals.orgnih.gov This suggests that in certain pathological vasodilated states, norepinephrine can improve visceral organ blood flow. nih.gov This finding is supported by the study in healthy ewes, which also demonstrated a significant increase in renal blood flow and urine output during norepinephrine infusion. nih.govmonash.edu

Regarding hepatic circulation, research indicates that L-noradrenaline generally reduces blood flow. An observational study in patients undergoing pancreaticoduodenectomy found that norepinephrine infusion significantly reduced total hepatic blood flow (HBF). nih.gov This reduction was primarily caused by a decrease in hepatic arterial flow (HAF). nih.gov In a subset of patients not treated with somatostatin, portal vein flow (PVF) also decreased. nih.gov Earlier animal studies also reported that norepinephrine injected into the femoral vein produced a prompt decrease in hepatic blood flow. physiology.org

Skeletal Muscle and Cutaneous Vasculature Responses

L-Noradrenaline differentially affects blood vessels in skeletal muscle and the skin, reflecting its role in prioritizing blood flow during a "fight-or-flight" response.

It generally increases blood flow to skeletal muscle. wikipedia.orgclevelandclinic.org This is because blood vessels within skeletal muscle possess beta-adrenergic receptors, which, when stimulated by catecholamines, lead to vasodilation. wikipedia.org This contrasts with the alpha-1 adrenergic receptor-mediated vasoconstriction seen in other vascular beds like the skin and gastrointestinal system. wikipedia.org

In the skin, L-noradrenaline causes pronounced vasoconstriction. clevelandclinic.org This response is mediated by alpha-1 adrenergic receptors and serves to divert blood away from the periphery to the core and essential muscles. clevelandclinic.orgwikipedia.org This is visibly observed as pale skin during a stress response. clevelandclinic.org Research has shown that the cutaneous vasoconstrictor response to norepinephrine is attenuated in older individuals, which may contribute to impaired thermoregulation. nih.gov Furthermore, studies on isolated canine cutaneous veins have demonstrated that cooling enhances the contractile responses to noradrenaline, a mechanism that helps reduce heat loss in cold environments. regulations.gov

Uterine and Placental Blood Flow Research in Gestational Models

The investigation of L-Noradrenaline bitartrate's effects on uterine and placental blood flow has been a critical area of research, primarily utilizing gestational animal models to understand the physiological responses within the maternal-fetal unit. These studies are instrumental in elucidating the potential impacts of sympathetic nervous system activation on pregnancy outcomes.

In experimental settings, the administration of norepinephrine has been shown to induce significant vasoconstriction in the uterine vasculature. nih.gov Research involving pregnant ewes has demonstrated that systemic infusion of norepinephrine leads to a marked decrease in total uterine arterial blood flow. nih.gov One study meticulously measured these changes using isotope-labeled microspheres, providing detailed quantitative data on the regional distribution of blood flow within the uterus. The findings indicated that the vascular beds of all uterine tissues are sensitive to the alpha-adrenergic effects of norepinephrine. nih.gov

A constant infusion of norepinephrine in pregnant ewes, at a mean rate of 0.24 µ g/min/kg , resulted in an average 39.3% reduction in total uterine arterial blood flow, even while systemic pressure remained unchanged. nih.gov The study further revealed a differential impact on the various uterine tissues. The most significant reduction was observed in the endometrial blood flow, which decreased by 64%. The myometrial and placental cotyledonary blood flows also saw considerable decreases of 45% and 31%, respectively. nih.gov

Table 1: Effect of Norepinephrine Infusion on Uterine Tissue Blood Flow in Pregnant Ewes

Uterine TissuePercentage Decrease in Blood Flow
Total Uterine Artery39.3%
Endometrium64.0%
Myometrium45.0%
Placental Cotyledons31.0%

Further research in pregnant ewes has corroborated these findings, showing that intravenous infusions of noradrenaline significantly decrease maternal placental blood flow. nih.gov These studies also highlighted the transient nature of these effects, with fetal physiological parameters returning to control values a few hours after the cessation of the infusion. nih.gov Such investigations underscore the potent vasoconstrictive properties of this compound within the uterine circulatory system.

In addition to studies in ovine models, research using pregnant mice has also provided valuable insights. An in vivo dynamic MRI measurement technique was developed to assess noradrenaline-induced changes in placental blood flow. nih.gov This non-invasive method allowed for the quantification of placental perfusion. The results from this model demonstrated that noradrenaline significantly reduces placental blood flow in mice. nih.gov The mean placental blood flow in the noradrenaline-treated group was substantially lower than that in the control group. nih.gov

Table 2: Mean Placental Blood Flow in Pregnant Mice with and without Noradrenaline Administration

Treatment GroupMean Placental Blood Flow (ml/min/g of placenta)
Control (Saline)1.26 ± 0.54
Noradrenaline0.72 ± 0.84

These experimental models are crucial for understanding the pathophysiology of conditions like preeclampsia, where placental ischemia is a key feature. nih.gov By inducing a state of reduced uterine perfusion, researchers can investigate the downstream effects on both the mother and the fetus. nih.gov Animal studies have indicated that norepinephrine has the potential to affect placental perfusion and may also have a contractile effect on the pregnant uterus. drugs.com

The consistent findings across different animal models, from sheep to mice, highlight the significant role of this compound in modulating uterine and placental hemodynamics. The detailed research findings from these gestational models have been fundamental in characterizing the vasoconstrictive impact of this compound on the blood supply to the developing fetus.

Pathophysiological Research Contexts

Mechanisms of Hypotension and Shock States

L-Noradrenaline bitartrate (B1229483) is extensively used in preclinical and clinical research to model and counteract severe hypotension, a hallmark of various forms of shock. Its primary mechanism of action in these contexts is potent vasoconstriction mediated by α1-adrenergic receptors, which increases systemic vascular resistance and, consequently, mean arterial pressure. patsnap.com

In septic shock research, L-Noradrenaline bitartrate is considered a first-line vasopressor. nih.govwikipedia.org Septic shock is characterized by a profound inflammatory response leading to vasodilation and distributive shock. nih.gov Research studies utilize L-noradrenaline to investigate its effects on restoring vascular tone and improving organ perfusion. nih.gov Studies have shown that early administration of norepinephrine (B1679862) in septic shock can increase cardiac output by enhancing cardiac preload and contractility. nih.gov Furthermore, it may improve microcirculation and tissue oxygenation. nih.gov A key area of investigation is the timing of administration, with some retrospective studies suggesting that earlier initiation of norepinephrine is associated with improved outcomes. nih.gov

Comparative studies have been conducted to evaluate the efficacy and safety of norepinephrine against other vasopressors. A meta-analysis of several trials indicated that while there was no significant difference in 28-day mortality compared to other vasopressors, norepinephrine was associated with a lower incidence of arrhythmias. researchgate.net

ParameterNorepinephrine vs. Other VasopressorsReference
28-Day MortalityNo significant difference researchgate.net
Arrhythmia IncidenceLower with Norepinephrine researchgate.net

Neurogenic shock arises from a loss of sympathetic tone, typically following a spinal cord injury, leading to vasodilation and hypotension, often accompanied by bradycardia. nih.gov this compound is a preferred agent in research models of neurogenic shock due to its dual α- and β-adrenergic activity, which addresses both hypotension and bradycardia. nih.gov Research in this area focuses on its ability to restore mean arterial pressure and optimize spinal cord perfusion. nih.gov However, experimental studies in animal models have yielded complex results. For instance, one study in an experimental spinal cord injury model found that while norepinephrine effectively raised mean arterial blood pressure, it did not significantly improve spinal cord blood flow and was associated with a larger parenchymal hemorrhage size. nih.gov

In cardiogenic shock, the heart's pumping function is severely impaired, leading to inadequate tissue perfusion. While this compound is recommended as a first-line vasopressor to stabilize hemodynamics, its role in research is to understand its impact on myocardial function and patient outcomes. nih.govnih.gov Some studies have suggested a survival benefit with norepinephrine compared to other vasopressors in certain patient populations with cardiogenic shock. nih.gov However, other retrospective studies have associated norepinephrine use with increased short-term mortality in this context, highlighting the need for further investigation. nih.govnih.gov Research also explores its effects on secondary outcomes, with some findings indicating a longer duration of vasopressor use in patients treated with norepinephrine. nih.gov

Myocardial Ischemia and Infarction Research Models

This compound is employed in animal models to investigate the pathophysiology of myocardial ischemia and infarction. frontiersin.orgsaem.org Preclinical studies have explored its potential cardioprotective effects. In a rat model of ischemia-reperfusion injury, pretreatment with noradrenaline was shown to reduce the incidence of ventricular fibrillation and ventricular tachycardia, as well as the infarct size. nih.govnih.gov This protective effect is thought to be mediated through the stimulation of α1-adrenoceptors. nih.gov

Outcome MeasureControl GroupNoradrenaline-Treated GroupReference
Infarct Size (% of risk area)49.6 ± 2.418.2 ± 1.5 nih.gov
Incidence of Ventricular Fibrillation55.5%0% nih.gov
Incidence of Ventricular Tachycardia100%44.5% nih.gov

The mechanisms underlying these cardioprotective effects are an active area of research, with studies suggesting the involvement of nitric oxide and reactive oxygen species. nih.gov

Inflammatory Processes and Neurodegeneration Studies

Recent research has implicated this compound in the modulation of neuroinflammatory processes, particularly those involving microglia, the resident immune cells of the central nervous system. nih.gov This has significant implications for understanding neurodegenerative diseases where inflammation plays a key role.

Studies have shown that norepinephrine can modulate the inflammatory response of microglia. nih.govresearchgate.net In primary rat microglial cell cultures, norepinephrine has been found to enhance the expression of cyclooxygenase-2 (COX-2) and the secretion of prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govnih.gov This effect appears to be mediated primarily through β-adrenoreceptors. nih.govresearchgate.net

The upregulation of COX-2 and PGE2 by norepinephrine in the context of inflammation is a complex finding, as these molecules can have both pro- and anti-inflammatory effects in the brain. nih.govnih.gov This dual role suggests that norepinephrine may be an important modulator of the neuroinflammatory landscape in various pathological conditions. nih.gov

TreatmentCOX-2 Protein Expression (relative to LPS control)PGE2 Secretion (relative to unstimulated cells)Reference
LPS (10 ng/ml)1.0Significantly increased nih.gov
LPS + Norepinephrine (1 µM)Significantly increasedSignificantly increased vs. LPS alone nih.gov

Further research is ongoing to elucidate the precise role of norepinephrine-mediated modulation of microglial activation in the context of neurodegenerative diseases.

Investigations into Thrombotic and Occlusive Vascular Diseases

This compound is utilized in research to understand its influence on platelet activation and aggregation, key events in the pathogenesis of thrombotic and occlusive vascular diseases. Studies have demonstrated that norepinephrine, at plasma concentrations achievable during physiological stress, can significantly enhance platelet aggregability and secretion in vivo. nih.govnih.gov This prothrombotic effect is a critical area of investigation, as it suggests a mechanistic link between the sympathoadrenal response and the risk of thrombotic events.

Research has shown that norepinephrine enhances platelet reactivity and coagulation. nih.gov In experimental settings, infusions of norepinephrine have been found to increase shear-induced platelet reactivity and coagulation, suggesting a potential mechanism for the association between physical or emotional stress and thrombotic risk. nih.gov

The synergistic effect of norepinephrine with other agonists further complicates the hemostatic balance. For instance, in the presence of subthreshold concentrations of collagen, clinically relevant concentrations of adrenaline (a related catecholamine) have been shown to augment platelet aggregation and thrombus formation under arterial flow conditions. frontiersin.org This suggests that even modest increases in catecholamine levels could significantly amplify the prothrombotic state in the presence of underlying vascular injury.

Experimental ConditionKey FindingReference
Norepinephrine infusion in healthy humansConcentration-dependent enhancement of platelet aggregability and secretion. nih.gov
In vitro addition of norepinephrine to bloodIncreased shear-induced platelet reactivity and coagulation. nih.gov
Adrenaline with subthreshold collagenAugmented platelet aggregation and thrombus formation. frontiersin.org

Experimental Models of Intracellular Lipid Accumulation

The role of this compound in modulating lipid metabolism is a significant area of research, particularly in the context of metabolic disorders. Catecholamines, including norepinephrine, are known to stimulate the mobilization of stored triglycerides from adipocytes, a process termed lipolysis. nih.govresearchgate.net However, the subsequent fate of the released fatty acids is complex and can involve either oxidation for energy or re-esterification back into triglycerides.

Experimental studies have shown that catecholamines can redirect fatty acids towards oxidation. nih.gov This effect is mediated, in part, by the phosphorylation of signal transducer and activator of transcription 3 (STAT3), which suppresses fatty acid re-esterification. nih.gov In animal models, the absence of adipocyte STAT3 leads to defective lipolysis-driven oxidative metabolism and increased adiposity on a high-fat diet. nih.gov

Conversely, some research indicates that norepinephrine can also trigger lipid accumulation in pre-adipocyte cells. nanolive.com Time-dependent exposure of pre-adipocytes to norepinephrine has been observed to result in a marked accumulation of lipid droplets. nanolive.com This suggests a multifaceted role for noradrenaline in lipid homeostasis, where its effects may vary depending on cell type, duration of exposure, and the metabolic state.

Experimental ModelEffect of Catecholamine/NorepinephrineKey Pathway/ObservationReference
AdipocytesStimulation of lipolysis and redirection of fatty acids to oxidationPhosphorylation of STAT3, suppressing fatty acid re-esterification nih.gov
Sprague-Dawley rats with catecholamine administrationEnhanced utilization of fat as an energy source without producing fatty liverNegative correlation between liver triglyceride accumulation and plasma free fatty acid levels nih.gov
3T3-derived pre-adipocyte cellsTime-dependent accumulation of lipid dropletsMorphological changes observed after 48 hours of norepinephrine exposure nanolive.com

Stress Response Modulation and Affect-Related Behavioral Studies

This compound is extensively used in neuroscience research to investigate the mechanisms underlying stress, anxiety, and other affect-related behaviors. The brain's noradrenergic system, originating primarily from the locus coeruleus, is a key modulator of the stress response. nih.govresearchgate.net Acute stress activates the release of norepinephrine in several brain regions associated with emotion and executive function, such as the amygdala and prefrontal cortex. nih.govnih.gov

This stress-induced release of norepinephrine has been shown to facilitate anxiety-like behavioral responses. nih.govresearchgate.net Dysregulation of the noradrenergic system is considered a potential factor in the vulnerability to stress-related pathologies, including anxiety disorders and depression. nih.govresearchgate.net In working memory and the stress response, norepinephrine's effect is often described by an inverted-U model, where both insufficient and excessive levels are associated with suboptimal neural function. nih.gov

Experimental manipulation of noradrenergic signaling provides insights into its role in specific behaviors. For instance, depletion of brain norepinephrine has been shown to induce anxiolytic and antidepressant-like effects in animal models, while also improving contextual fear memory. biorxiv.org Conversely, enhancing noradrenergic activity can increase anxiety-like behaviors. news-medical.net

Research AreaKey Finding Related to NorepinephrineBrain Regions ImplicatedReference
Acute Stress ResponseActivates NE release, facilitating anxiety-like behaviors.Amygdala, medial prefrontal cortex, lateral septum. nih.gov
Anxiety ModulationNE release in the basolateral amygdala can increase the gain of neuronal ensembles, promoting anxiety-like responses.Basolateral amygdala. news-medical.net
Affective BehaviorDepletion of brain NE induces anxiolytic and antidepressant-like effects.Central Nervous System. biorxiv.org
Chronic Unpredictable StressParticipates in the increase of CRF2 receptor and glucocorticoid receptor levels.Lateral septal nucleus, ventromedial hypothalamic nucleus, central nucleus of the amygdala. biorxiv.org

Research into Autonomic Dysregulation Syndromes

This compound is a valuable pharmacological agent in the study of autonomic dysregulation syndromes, such as Postural Tachycardia Syndrome (POTS). POTS is characterized by an excessive increase in heart rate upon standing, often without orthostatic hypotension. ahajournals.orghopkinsmedicine.org Research suggests that abnormalities in the sympathetic nervous system and the norepinephrine transporter (NET) play a role in the pathophysiology of POTS. ahajournals.org

Some individuals with POTS exhibit elevated levels of the stress hormone norepinephrine, a condition referred to as hyperadrenergic POTS. hopkinsmedicine.org Studies have shown that patients with POTS may have a decreased expression of the NET protein in peripheral sympathetic nerves. ahajournals.org This reduction in NET function could lead to increased synaptic norepinephrine levels, contributing to the exaggerated tachycardia.

Clinical research has investigated the effects of modulating norepinephrine levels in patients with POTS. For example, the use of norepinephrine reuptake inhibitors has been shown to acutely increase standing heart rate and symptom burden in these patients, highlighting the sensitivity of this population to alterations in noradrenergic signaling. nih.govresearchgate.net

Autonomic Dysregulation SyndromeKey Finding Related to NorepinephrineProposed MechanismReference
Postural Tachycardia Syndrome (POTS)Elevated norepinephrine spillover from the heart correlates with heart rate.Potential dysfunction of the norepinephrine transporter (NET). ahajournals.org
Hyperadrenergic POTSAssociated with elevated plasma levels of norepinephrine.Increased sympathetic nervous system activity. hopkinsmedicine.org
POTS (General)Decreased expression of NET protein in peripheral sympathetic nerves.Reduced norepinephrine reuptake leading to higher synaptic concentrations. ahajournals.org
POTS (Pharmacological Challenge)Norepinephrine reuptake inhibition acutely increases standing heart rate and symptoms.Increased sympathetic tone due to elevated synaptic norepinephrine. nih.govresearchgate.net

Advanced Research Methodologies and Analytical Techniques

In Vitro Experimental Models

In vitro models provide controlled environments to study the direct effects of L-Noradrenaline bitartrate (B1229483) on specific cell types and tissues, minimizing the complex systemic variables present in whole organisms.

Cell Line and Primary Cell Culture Systems

Cell culture systems are fundamental tools for dissecting the molecular and cellular responses to L-Noradrenaline bitartrate. Both immortalized cell lines and primary cells isolated directly from tissues are utilized.

Cortical Neurons: Primary cortical neurons are used to study the neuromodulatory effects of this compound. Research has shown that norepinephrine (B1679862) can modulate the membrane potential of medial prefrontal cortex pyramidal neurons through its action on β1-adrenergic receptors and HCN channels. nih.gov It has also been used to analyze the signaling pathways involved in the upregulation of monocarboxylate transporter 2 (MCT2) expression in cultured cortical neurons. youtube.com

Cardiomyocytes: The effects of this compound on cardiac muscle cells are a significant area of investigation. In primary mouse ventricular cardiomyocytes, this compound has been observed to increase cell shortening. nih.govnih.gov The HL-1 cell line, a cardiac muscle cell line derived from mouse atrial tumor, is also used in the culture medium to study its effects. nih.govnih.gov

Microglia: As the resident immune cells of the central nervous system, microglia are a key target for understanding the neuro-inflammatory roles of norepinephrine. Studies using primary rat microglia have shown that this compound can enhance the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and the secretion of prostaglandin (B15479496) E2 (PGE2). nih.gov In the human microglial cell line HMC3, noradrenaline has been shown to protect against apoptosis and DNA damage induced by LPS and Aβ 1-42 aggregates. researchgate.net

Adipocytes: The influence of this compound on fat cells is critical for understanding metabolic regulation. Research on pre-adipocyte cell lines has demonstrated that norepinephrine can trigger the accumulation of lipid droplets. csic.es Studies on white adipocytes have revealed that noradrenaline, in conjunction with ATP, regulates adiponectin exocytosis, a process that is disturbed in obesity-associated diabetes. nih.govfrontiersin.org

Cell TypeModel SystemKey Research Findings with this compound
Cortical NeuronsPrimary Culture (Rat)Modulates membrane potential via β1-adrenergic receptors and HCN channels. nih.gov Upregulates MCT2 expression. youtube.com
CardiomyocytesPrimary Culture (Mouse)Increases cell shortening. nih.govnih.gov
CardiomyocytesHL-1 Cell Line (Mouse)Used as a component of the culture medium. nih.govnih.gov
MicrogliaPrimary Culture (Rat)Enhances LPS-induced COX-2 expression and PGE2 secretion. nih.gov
MicrogliaHMC3 Cell Line (Human)Protects against LPS and Aβ 1-42 induced apoptosis and DNA damage. researchgate.net
AdipocytesPre-adipocyte Cell LineTriggers lipid droplet accumulation. csic.es
AdipocytesPrimary White AdipocytesRegulates adiponectin exocytosis in concert with ATP. nih.govfrontiersin.org

Organotypic Slice Culture and Co-culture Models

These models offer a higher level of complexity by preserving the three-dimensional architecture and cellular interactions of a tissue.

Organotypic Slice Culture: Organotypic brain slice cultures are used to maintain the structural integrity of brain regions in vitro. While specific long-term organotypic culture studies focusing solely on this compound are not extensively detailed in the provided search results, the use of acute brain slices is a common methodology. For instance, studies have utilized brain slices to investigate the electrophysiological properties of catecholaminergic neurons in norepinephrine-deficient mice and to examine the biophase concentration of noradrenaline at presynaptic α2-adrenoceptors.

Co-culture Models: Co-culture systems are instrumental in studying the interactions between different cell types. In the context of this compound, neuron-microglia and neuron-astrocyte co-cultures are particularly relevant. Research has demonstrated that norepinephrine protects cortical neurons from microglia-induced cell death in co-culture models. Furthermore, studies on neuron-astrocyte networks in co-culture have shown that norepinephrine can dramatically alter network activity, increasing calcium signaling in astrocytes while reducing neuronal spontaneous activity.

In Vivo Experimental Models

In vivo models are indispensable for understanding the systemic effects of this compound in a living organism, encompassing complex physiological responses and interactions between organ systems.

Mammalian Animal Models

A range of mammalian species are used to model human physiological responses to this compound.

Rodents (Rats and Mice): Rats are frequently used to study the cardiovascular effects of noradrenaline infusions. researchgate.net In mice, this compound has been used in models of post-traumatic stress disorder to investigate its role in differential stress responses. frontiersin.org

Canines (Dogs): Dogs have been used to create models of intracellular lipid accumulation through the infusion of this compound. youtube.com

Sheep: Sheep serve as a valuable model for studying the effects of this compound on peripheral lymph flow and cerebrovascular effects under anesthesia. stemcell.comnih.gov Intravenous infusions have been shown to increase the frequency of lymphatic contraction and lymph flow. stemcell.com

Hamsters: The Syrian hamster has been used to investigate the rhythmic melatonin (B1676174) response of the pineal gland to norepinephrine, both in vitro and in vivo. researchgate.net

Animal ModelArea of InvestigationKey Findings with this compound
Rodents (Rats)Cardiovascular SystemProduces a dose-dependent increase in mean arterial blood pressure primarily by increasing cardiac output. researchgate.net
Rodents (Mice)Neurological and Behavioral ResponsesImplicated in the behavioral sequelae of PTSD-like symptoms. frontiersin.org
Canines (Dogs)Metabolic StudiesUsed to induce intracellular lipid accumulation. youtube.com
SheepLymphatic and Cerebrovascular SystemsIncreases frequency of lymphatic contraction and lymph flow; alters cerebral blood flow under anesthesia. stemcell.comnih.gov
HamstersNeuroendocrine SystemStimulates pineal melatonin production, demonstrating a rhythmic sensitivity. researchgate.net

Non-Mammalian Animal Models

Non-mammalian models can offer unique advantages for specific physiological studies.

Turtles: this compound has been utilized in studies on the soft-shelled turtle to investigate the roles of peripheral hormones on thyroid activity. youtube.com

Ex Vivo Tissue Preparations

This methodology involves the study of tissues in an artificial environment outside the organism, allowing for the examination of direct tissue responses.

Arterial Strips: Aortic strips isolated from rats have been used to study the effects of noradrenaline on smooth muscle contraction, particularly after the blockade of alpha-receptors. This model allows for the direct assessment of the vasoconstrictive properties of the compound on vascular tissue.

Quantitative Analytical Methods for Research

The precise quantification of this compound and the analysis of its effects at the molecular level are fundamental to research. A variety of sophisticated analytical methods are employed to ensure accuracy, sensitivity, and specificity in these investigations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative determination of this compound in pharmaceutical formulations and biological samples. jlu.edu.cnresearchgate.net This method is valued for its reliability, precision, and suitability for stability-indicating assays. researchgate.netbmj.com

Research has established various HPLC methods, often utilizing reverse-phase chromatography coupled with ultraviolet (UV) detection. A common approach involves a C18 or a biphenyl (B1667301) column for separation, with a mobile phase typically consisting of an acidic buffer, such as sodium dihydrogen phosphate (B84403) adjusted to a specific pH. researchgate.net Detection is frequently carried out at a wavelength of approximately 279 nm, corresponding to an absorbance maximum of the compound. researchgate.netresearchgate.net

Method validation studies confirm the robustness of HPLC for this purpose, with high accuracy demonstrated by recovery studies often ranging between 99.25% and 101.81%. researchgate.netresearchgate.net The specificity of these methods allows for the separation of this compound from potential degradation products, making it an essential tool for assessing the chemical stability of solutions over time and under various storage conditions. researchgate.netnih.gov In some applications, a substitute reference substance, such as phenylephrine (B352888) hydrochloride, has been successfully used for quantification, demonstrating the method's flexibility. jlu.edu.cnresearchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column Kinetex Biphenyl (2.6 µm)
Mobile Phase 50 mM Sodium Dihydrogen Phosphate (pH 3.0)
Flow Rate 0.5 mL/min
Detection Wavelength 279 nm
Temperature 25°C
Accuracy (% Recovery) 99.25% - 101.81%

Western Blot Analysis for Protein Expression

Western blot is a cornerstone technique used to investigate the effects of this compound on cellular protein expression. nih.gov This method allows researchers to detect and quantify specific proteins in a complex mixture, providing insights into the signaling pathways and cellular processes modulated by norepinephrine. researchgate.netnih.gov

The process involves separating proteins from cell lysates by size using polyacrylamide gel electrophoresis, transferring them to a membrane, and then probing with specific primary antibodies that recognize the target protein. nih.gov A secondary antibody, conjugated to an enzyme or fluorophore, is then used for detection and quantification. nih.gov Normalization to a loading control protein, such as β-actin, GAPDH, or PCNA, is crucial for accurate comparison of protein levels between different samples. researchgate.netresearchgate.net

Research utilizing Western blot has revealed that norepinephrine treatment can significantly alter the expression of various proteins. For example, studies have shown that norepinephrine can:

Up-regulate the expression of the neuronal monocarboxylate transporter MCT2 through the activation of the PI3K/Akt and mTOR/S6K signaling pathways. nih.gov

Induce changes in the steady-state levels of proteins like DUSP6, GADD45A, and the nuclear protein HOXA5 in human epithelial cells. researchgate.net

Influence the expression of key signaling proteins, such as PKM-ζ, in brain regions associated with memory consolidation. researchgate.net

Table 3: Examples of Proteins Studied by Western Blot in Norepinephrine Research

Target ProteinCellular Context/PathwayLoading Control UsedResearch Finding
MCT2 Neuronal energy metabolism-Expression is increased by noradrenaline via the PI3K/Akt/mTOR pathway. nih.gov
HOXA5 Gene transcriptionPCNANuclear levels increase after norepinephrine treatment in epithelial cells. researchgate.net
DUSP6, GADD45A Cellular signaling, stress responseβ-actinProtein levels change in epithelial cells following norepinephrine exposure. researchgate.net
PKM-ζ Memory consolidationGAPDHExpression in the insular cortex was examined following norepinephrine infusion into the amygdala. researchgate.net

Molecular Techniques for Gene Expression (e.g., mRNA Synthesis)

Investigating the influence of this compound on gene expression is critical for understanding its long-term effects on cellular function. Noradrenaline has been shown to act as a regulator of RNA biosynthesis in neurons. nih.gov Studies using cell-free systems have demonstrated that noradrenaline can either inhibit or activate RNA synthesis depending on the presence of cytoplasmic factors, indicating a complex regulatory role. nih.gov This suggests that noradrenaline can control the expression of a subset of neuronal genes. nih.gov

In the context of synaptic plasticity, research has shown that norepinephrine can trigger the metaplasticity of long-term potentiation (LTP) by increasing the translation of specific messenger RNAs (mRNAs). nih.gov For instance, the combination of norepinephrine and high-frequency stimulation enhances the translation of mRNAs encoding for glutamate (B1630785) receptor subunits like GluA1 and GluA2, which is essential for sustaining synaptic strength. nih.gov

The analysis of mRNA itself, whether for assessing integrity, purity, or quantity, relies on a suite of molecular techniques. While not specific to this compound, these methods are essential for studying its effects on gene expression. Key analytical strategies for mRNA include:

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP LC): This is a high-resolution technique commonly used to determine the purity of mRNA and to separate full-length transcripts from shorter, abortive sequences or those with incomplete poly(A) tails. mdpi.com

Capillary Gel Electrophoresis (CGE): Valued for its high efficiency and minimal sample requirement, CGE is a central technique for assessing the integrity of mRNA, ensuring it is free from degradation products. mdpi.com

Reverse Transcription-Quantitative PCR (RT-qPCR): This technique is used to detect and quantify the expression levels of specific genes by measuring the amount of their corresponding mRNA in a sample.

Advanced Microscopic and Imaging Techniques in Biological Research

Advanced imaging techniques provide unparalleled spatial and temporal resolution, enabling researchers to visualize the dynamics of norepinephrine signaling and its cellular consequences in real-time and in vivo.

Genetically-Encoded Fluorescent Indicators: A significant advancement is the engineering of genetically-encoded fluorescent indicators for norepinephrine. springernature.com These protein-based sensors, such as the nLightG family, exhibit changes in fluorescence upon binding to norepinephrine. springernature.com This allows for high-resolution optical monitoring of norepinephrine transients in specific brain regions, like the hippocampus, during various behaviors in freely-moving animals. springernature.com These tools, when combined with miniaturized one- and two-photon microscopes, offer novel insights into the role of norepinephrine in brain function. springernature.com

Fluorescent False Neurotransmitters (FFNs): Another powerful optical method involves the use of FFNs, such as FFN270, which are fluorescent analogs of norepinephrine. nih.gov These molecules are taken up by noradrenergic neurons and packaged into synaptic vesicles. Researchers can then use imaging to watch the release of these fluorescent tracers from individual synapses in vivo, providing a way to study the functional properties and heterogeneity of noradrenergic release sites. nih.gov

Near-Infrared II (NIR-II) Imaging: For deep-tissue in vivo imaging, NIR-II fluorescence imaging offers advantages like greater penetration depth and higher resolution. aip.org This technique has been successfully applied to monitor how norepinephrine regulates physiological processes, such as cerebral lymphatic drainage, providing a macroscopic view of its systemic effects. aip.org

Label-Free Live Cell Imaging: Techniques like Nanolive imaging allow for the long-term, non-invasive monitoring of cellular morphology without the need for fluorescent labels. nanolive.com This approach has been used to observe the direct effects of norepinephrine on pre-adipocyte cells, confirming that incubation with the compound leads to a marked accumulation of lipid droplets over time. nanolive.com

Magnetic Resonance Imaging (MRI): On a broader scale, specialized MRI techniques can be used to visualize and study noradrenergic neuron populations in vivo. T1-weighted MRI with magnetization transfer has been used to delineate noradrenergic structures in the brainstem, such as the locus coeruleus. nih.gov This non-invasive imaging method is sensitive enough to detect the loss of noradrenergic neurons in mouse models of neurodegenerative diseases like Alzheimer's. nih.gov

Table 4: Summary of Advanced Imaging Techniques in Norepinephrine Research

TechniquePrincipleApplication in Norepinephrine Research
Genetically-Encoded Indicators (e.g., nLightG) Protein sensors that fluoresce upon binding norepinephrine.Real-time, high-resolution imaging of norepinephrine signals in the brains of freely-moving animals. springernature.com
Fluorescent False Neurotransmitters (e.g., FFN270) Fluorescent norepinephrine analogs that label synaptic vesicles.Imaging neurotransmitter release from individual noradrenergic synapses in vivo. nih.gov
Near-Infrared II (NIR-II) Imaging Fluorescence imaging in the second near-infrared window (1000-1700 nm) for deep tissue penetration.In vivo monitoring of norepinephrine's regulation of physiological processes like cerebral lymphatic drainage. aip.org
Nanolive Label-Free Imaging 3D holographic imaging that measures refractive index changes in live cells.Long-term monitoring of morphological changes (e.g., lipid accumulation) in cells treated with norepinephrine. nanolive.com
Magnetic Resonance Imaging (MRI) T1-weighted imaging with magnetization transfer to enhance contrast in specific tissues.In vivo delineation of noradrenergic neuron groups and detection of neuron loss in disease models. nih.gov

Pharmacological Interactions and Modulatory Studies

Interactions with Monoamine Oxidase Inhibitors and Related Compounds

The co-administration of L-noradrenaline bitartrate (B1229483) with monoamine oxidase inhibitors (MAOIs) can lead to severe and prolonged hypertension. nih.govnih.gov MAOIs function by inhibiting the monoamine oxidase enzyme system, which is crucial for the metabolic degradation of catecholamines such as noradrenaline. nih.gov By preventing this breakdown, MAOIs effectively increase the storage of noradrenaline in adrenergic neurons. drugs.com Consequently, when L-noradrenaline bitartrate is administered, its pressor effects are significantly potentiated.

This interaction is not limited to traditional MAOI antidepressants. Other compounds with MAO-inhibiting properties, such as the antibiotic linezolid, can produce a similar hypertensive response when combined with this compound. nih.govdrugs.com The mechanism involves the enhanced sympathomimetic effect due to the increased availability of noradrenaline at the synaptic cleft. nih.govdrugs.com Therefore, careful monitoring of blood pressure is essential if the administration of this compound is deemed necessary in patients who have recently received any substance with MAO-inhibiting properties. nih.govnih.gov

Co-administration Effects with Tricyclic Antidepressants

Similar to MAOIs, tricyclic antidepressants (TCAs) can significantly enhance the cardiovascular effects of this compound, potentially causing severe and prolonged hypertension. nih.govnih.gov The primary mechanism of this interaction involves the inhibition of noradrenaline reuptake by TCAs at the synaptic cleft. nih.gov By blocking this reuptake process, TCAs increase the concentration and duration of action of noradrenaline at the adrenergic receptors. nih.gov

Research in healthy human subjects has demonstrated that even a single dose of a tricyclic antidepressant like amitriptyline (B1667244) can lead to a long-term increase in the sensitivity of the alpha-1 adrenergic receptor. mdpi.com This heightened receptor sensitivity contributes to the exaggerated pressor response observed when noradrenaline is administered concomitantly. The interaction has been documented with a range of TCAs, including amitriptyline, clomipramine, desipramine, and imipramine. nih.govnih.gov

Table 1: Summary of Interactions with Antidepressant Classes
Interacting Drug ClassMechanism of InteractionPrimary Physiological OutcomeExample Compounds
Monoamine Oxidase Inhibitors (MAOIs)Inhibition of noradrenaline metabolism, leading to increased neuronal stores. nih.govdrugs.comSevere, prolonged hypertension. nih.govnih.govLinezolid nih.govdrugs.com
Tricyclic Antidepressants (TCAs)Inhibition of noradrenaline reuptake from the synaptic cleft; increased alpha-1 receptor sensitivity. nih.govmdpi.comSevere, prolonged hypertension. nih.govnih.govAmitriptyline, Clomipramine, Desipramine, Imipramine nih.govnih.gov

Modulatory Impact of Halogenated Anesthetics

The interaction between this compound and halogenated anesthetics is complex, with potential for significant cardiovascular events. Concomitant use may lead to ventricular tachycardia or ventricular fibrillation. nih.gov These anesthetics, including compounds like halothane, isoflurane, sevoflurane, desflurane, and enflurane, can sensitize the myocardium to the effects of catecholamines. nih.gov This sensitization increases the risk of arrhythmias when an adrenergic agonist like noradrenaline is introduced.

However, some in vitro studies have presented nuanced findings. One study examining isolated guinea pig atria found that volatile anesthetics such as halothane, isoflurane, and enflurane, in concentrations up to 1.2 MAC (Minimum Alveolar Concentration), did not significantly alter the inotropic (force of contraction) or chronotropic (heart rate) effects of norepinephrine (B1679862). Despite this, the potential for arrhythmogenesis remains a critical consideration in clinical contexts, necessitating close cardiac rhythm monitoring when these agents are used together. nih.gov

Influence of Hypoxia and Hypercarbia on Physiological Responses

Physiological states of hypoxia (low oxygen levels) and hypercarbia (high carbon dioxide levels) can significantly modulate the body's response to this compound. Both conditions may reduce the effectiveness of sympathomimetic amines in raising blood pressure. Furthermore, profound hypoxia or hypercarbia can sensitize the heart muscle to arrhythmias, a risk that can be exacerbated by noradrenaline administration. nih.gov

Studies have shown that chronic hypoxia leads to a marked activation of the sympathetic nervous system, resulting in increased noradrenaline spillover and higher systemic arterial pressure in healthy humans. In contrast, research on isolated rabbit thoracic aortic strips indicated that hypoxia inhibits both the stimulus-evoked release of noradrenaline and its neuronal reuptake.

Hypercarbia has also been shown to influence noradrenaline's effects. In animal models, acute hypercapnic acidosis led to an increase in circulating noradrenaline. When combined, hypoxia and hypercarbia acted synergistically to further elevate catecholamine levels. Another study on isolated rabbit carotid arteries found that hypercapnia enhanced the vasoconstrictor response to norepinephrine. drugs.com

Synergistic and Antagonistic Effects with Other Adrenergic Agonists and Antagonists

This compound's effects are mediated through its action on alpha-1, alpha-2, and beta-1 adrenergic receptors. drugbank.com Consequently, its physiological impact can be potentiated or inhibited by other agents that interact with these receptors.

Synergistic Effects: Co-administration with other adrenergic agonists can lead to an increased risk of adverse cardiovascular effects. drugs.com For instance, combining noradrenaline with another beta-1 receptor agonist could potentiate effects like tachycardia and increased cardiac contractility.

Antagonistic Effects: Adrenergic antagonists predictably inhibit the actions of this compound.

Alpha-blockers: Non-selective alpha-antagonists like phentolamine (B1677648) and selective alpha-1 antagonists like prazosin (B1663645) markedly reduce the vasoconstrictive effect of noradrenaline.

Beta-blockers: Beta-antagonists, such as bisoprolol, can counteract the cardiac stimulatory effects (beta-1 mediated) of noradrenaline.

The therapeutic efficacy of noradrenaline can be diminished when used in combination with drugs that possess adrenergic antagonistic properties.

Interactions with Antibacterial Agents in Infection Models

Recent in vitro research has uncovered a novel interaction between this compound and certain antibacterial agents. Catecholamines have been reported to increase bacterial replication rates. This interaction presents a complex dynamic where the host's stress response, involving noradrenaline release, could potentially influence the course of a bacterial infection and the efficacy of antibiotic treatment.

Influence on Bacterial Replication Rates and Bactericidal Activity

Studies using an in vitro infection model have demonstrated that norepinephrine can modulate both bacterial growth and the effectiveness of antibiotics. In one key study, norepinephrine was shown to increase the growth rate of Escherichia coli in a dose-dependent manner.

When combined with the antibiotic levofloxacin (B1675101), norepinephrine led to a paradoxical effect. The combination significantly increased the rate of early bacterial killing (within 6-8 hours) compared to levofloxacin alone. This is hypothesized to be because many antibiotics exert their bactericidal effects more efficiently on rapidly replicating bacteria. However, this enhanced initial killing was followed by the significant regrowth of a levofloxacin-resistant bacterial subpopulation by the 24-hour mark. These findings suggest that while noradrenaline can enhance the initial bactericidal activity of certain antibiotics, it may also contribute to the selection and amplification of drug-resistant strains.

Table 2: In Vitro Effect of Norepinephrine on Levofloxacin Activity Against E. coli
Treatment ArmObservation at 6-8 HoursObservation at 24 HoursKey Inference
Levofloxacin MonotherapySlow bactericidal effect. britannica.comFailure to clear bacteria. britannica.comIneffective exposure level used in the model.
Norepinephrine + Levofloxacin>2-log10 CFU reduction in bacterial density compared to monotherapy.Significant regrowth of a levofloxacin-resistant subpopulation.Norepinephrine increases the bacterial replication rate, enhancing initial bactericidal activity but also promoting resistance.

Research on Other Pharmacological Modulators of this compound Activity

The pharmacological activity of this compound is significantly influenced by a variety of other pharmacological agents. These modulators can either potentiate or antagonize its effects, primarily through interactions with adrenergic receptors or by altering the metabolism and reuptake of norepinephrine.

Several classes of drugs are known to interact with this compound, leading to clinically significant alterations in its pressor effects. These interactions are well-documented and are a critical consideration in clinical settings.

Key Pharmacological Modulators of this compound Activity:

Modulator ClassExamplesEffect on this compound Activity
Monoamine Oxidase Inhibitors (MAOIs) Phenelzine, Tranylcypromine, LinezolidPotentiate and prolong the hypertensive effects. rxlist.com
Tricyclic Antidepressants (TCAs) Amitriptyline, Imipramine, NortriptylineEnhance the pressor response. rxlist.com
Antidiabetics Insulin (B600854)This compound can decrease insulin sensitivity, potentially requiring adjustments in antidiabetic therapy. rxlist.com
Halogenated Anesthetics Halothane, Isoflurane, SevofluraneMay sensitize the myocardium to the effects of this compound, increasing the risk of cardiac arrhythmias. pfizermedical.com
Alpha-Adrenergic Antagonists Phentolamine, PrazosinInhibit the vasoconstrictive effects.
Beta-Adrenergic Antagonists (Beta-Blockers) Propranolol, MetoprololCan block the cardiac stimulant effects and may lead to unopposed alpha-adrenergic activity, resulting in severe hypertension and bradycardia.
Sympathomimetic Amines Epinephrine (B1671497), Dopamine (B1211576)May have additive effects, leading to an intensified pressor response.
Cocaine Blocks the reuptake of norepinephrine, thereby potentiating its effects. wikipedia.org

Research has elucidated the mechanisms behind these interactions. For instance, MAOIs inhibit the enzymatic degradation of norepinephrine, leading to an accumulation of the neurotransmitter and an exaggerated response to exogenously administered this compound. rxlist.com Similarly, tricyclic antidepressants can block the reuptake of norepinephrine into sympathetic nerve terminals, increasing its concentration at the adrenergic receptors and thus amplifying its effects. rxlist.com

The interaction with halogenated anesthetics is of particular concern as it can lead to ventricular arrhythmias. pfizermedical.com This is thought to be due to the sensitization of the myocardial tissue to the arrhythmogenic effects of catecholamines.

Conversely, alpha and beta-adrenergic blocking agents can antagonize the effects of this compound. Alpha-blockers specifically counteract the vasoconstriction mediated by alpha-1 adrenergic receptors. Beta-blockers, while primarily affecting heart rate and contractility, can lead to a paradoxical hypertensive crisis if administered in the presence of high levels of norepinephrine by blocking beta-2 mediated vasodilation, leaving the alpha-1 mediated vasoconstriction unopposed.

The study of these pharmacological modulators is crucial for understanding the complete pharmacological profile of this compound and ensuring its appropriate use.

Future Directions and Emerging Research Avenues

Identification of Novel Therapeutic Targets for Noradrenergic Systems

Research into the noradrenergic system is uncovering a host of new therapeutic targets with the potential to address previously intractable conditions. The focus is expanding beyond classical receptor modulation to include the intricate downstream signaling pathways and cellular processes regulated by noradrenaline.

One significant area of investigation is neurodegenerative diseases. A growing body of evidence highlights the role of the noradrenergic system in the pathogenesis of conditions like Alzheimer's disease. nih.gov Early loss of noradrenergic neurons in the locus coeruleus is thought to contribute to cognitive decline and neuroinflammation. nih.gov This has spurred research into noradrenaline-modulating drugs as a potential therapeutic strategy to prevent or delay the progression of the disease. nih.gov Preclinical studies targeting the noradrenergic system have shown promise by reducing inflammation, diminishing amyloid burden, and providing neuroprotection. researchgate.net

Chronic pain represents another key area for novel target identification. The descending noradrenergic pathways play a crucial role in pain modulation. nih.gov Research is focused on how drugs that activate the noradrenergic system can promote an anti-inflammatory phenotype in microglia, the primary immune cells of the central nervous system, leading to analgesic effects. nih.gov

Furthermore, the role of specific adrenergic receptor subtypes is being re-evaluated. For instance, α-adrenergic receptors are being investigated for their role in major depressive disorder and schizophrenia, aiming to develop more targeted and effective treatments. frontiersin.org

Table 1: Potential Novel Therapeutic Targets in the Noradrenergic System

Therapeutic TargetAssociated Condition(s)Rationale/Mechanism of Action
Noradrenergic System Modulation Alzheimer's DiseaseRescuing noradrenergic control to exert anti-inflammatory and neuroprotective effects. nih.govresearchgate.net
Microglia Activation Chronic PainActivating the noradrenergic system to promote an anti-inflammatory microglial phenotype, leading to analgesia. nih.gov
α-Adrenergic Receptors Major Depressive Disorder, SchizophreniaTargeting specific receptor subtypes to modulate neuronal circuits involved in mood and cognition. frontiersin.org
Oligodendrocyte Precursor Cells (OPCs) White Matter Development and DiseaseInvestigating the role of norepinephrine (B1679862) in OPC proliferation and differentiation for potential therapeutic intervention in developmental and demyelinating disorders. youtube.com

Systems Biology Approaches to Understanding Complex Interactions

The advent of systems biology is revolutionizing our understanding of the noradrenergic system, moving from a linear view of neurotransmission to a more holistic appreciation of its complex interactions. High-throughput technologies such as transcriptomics, proteomics, and connectomics are revealing the intricate networks through which noradrenaline exerts its effects. frontiersin.org

These approaches are highlighting the significant heterogeneity among noradrenergic neurons, suggesting that different subpopulations may have distinct functions and projection targets. frontiersin.org This complexity is particularly evident in brain regions that have undergone recent evolutionary expansion, such as the prefrontal cortex. frontiersin.org

Systems biology is also crucial for understanding how the noradrenergic system interacts with other neurotransmitter systems, such as the serotonergic, dopaminergic, and cholinergic systems. cambridge.orgresearchgate.net These interactions are fundamental to the pathophysiology of many neuropsychiatric disorders, and a systems-level understanding is essential for developing more effective, multi-target therapies. cambridge.orgresearchgate.net For example, research is exploring how dual serotonin (B10506) and norepinephrine reuptake inhibitors modulate the firing of both serotonergic and noradrenergic neurons over time. researchgate.net

Development of Advanced Preclinical Models

Progress in understanding and therapeutically targeting the noradrenergic system is heavily reliant on the development of sophisticated preclinical models that more accurately recapitulate human physiology and pathology.

Optogenetics is one such advanced technique that allows researchers to control the activity of specific noradrenergic neurons with light, providing unprecedented precision in dissecting their function in vivo. youtube.com This has been instrumental in studying the role of norepinephrine in regulating oligodendrocyte precursor cells (OPCs) and its implications for white matter development and disease. youtube.com

In the realm of neurodegenerative diseases, transgenic animal models that replicate aspects of human conditions like Alzheimer's disease are crucial for testing the efficacy of noradrenergic-based therapies. researchgate.net These models allow for the investigation of how targeting the noradrenergic system can modulate disease pathophysiology, including inflammation and amyloid burden. researchgate.net

Furthermore, there is a growing interest in novel animal models that may better reflect human adrenal physiology. The spiny mouse (Acomys cahirinus) is emerging as a promising model due to the structural and functional similarities of its adrenal gland to that of humans, which is not the case for traditional rodent models like Mus musculus. mdpi.com This could have significant implications for studying stress-related disorders and the peripheral actions of noradrenaline.

Table 2: Advanced Preclinical Models for Noradrenergic System Research

Model TypeTechnology/OrganismApplicationKey Findings/Potential
Optogenetic Models Light-activated ion channelsPrecisely controlling noradrenergic neuron activity in vivo. youtube.comElucidating the role of norepinephrine in specific neural circuits and cell types, such as OPCs. youtube.com
Transgenic Disease Models Genetically modified rodentsSimulating human neurodegenerative diseases (e.g., Alzheimer's). researchgate.netTesting the efficacy of noradrenergic drugs in modulating disease pathology. researchgate.net
Novel Organism Models Acomys cahirinus (Spiny Mouse)Studying adrenal physiology and stress responses. mdpi.comProviding a more translationally relevant model for human adrenal function compared to traditional rodents. mdpi.com

Translational Research from Bench to Bedside in Neuropharmacology

Translating fundamental discoveries about the noradrenergic system into clinical applications is a key goal of modern neuropharmacology. This "bench to bedside" approach involves a multidisciplinary effort to bridge the gap between basic research and patient care. nih.gov

A significant advancement in translational research is the development of novel methods to study the human brain in real-time. Recently, researchers have pioneered a technique using voltammetry with standard clinical electrodes (routinely implanted for epilepsy monitoring) to record fast neurochemical activity in conscious humans. sciencedaily.commedlink.com This groundbreaking methodology has provided unprecedented insights into the dynamics of the noradrenaline system in response to emotional stimuli. sciencedaily.commedlink.com

Another promising area of translational research is the development of advanced drug delivery systems. Nanoparticle-based strategies are being explored to enhance the delivery of noradrenergic drugs across the blood-brain barrier. mdpi.com These technologies have the potential to improve therapeutic efficacy while reducing peripheral side effects for a variety of neuropsychiatric disorders. mdpi.com Preclinical studies using liposomes, polymeric nanoparticles, and other nanostructures have shown promise in animal models of Parkinson's disease and depression. mdpi.com

Expanding Research into Neuropsychiatric Disorders

Dysregulation of the noradrenergic system has long been implicated in a variety of neuropsychiatric disorders, and ongoing research continues to refine our understanding of its role and identify new therapeutic avenues. cambridge.orgnih.govcambridge.org Converging evidence from basic and clinical research indicates that norepinephrine is a critical regulator of behaviors ranging from stress responses to memory formation. cambridge.orgnih.govcambridge.org

In disorders such as depression, anxiety, post-traumatic stress disorder (PTSD), and attention-deficit/hyperactivity disorder (ADHD), a complex dysregulation of norepinephrine function is observed. cambridge.orgnih.govcambridge.org This can involve changes in the firing of neurons in the locus coeruleus, alterations in norepinephrine availability, and changes in both presynaptic and postsynaptic receptor regulation. cambridge.orgnih.govcambridge.org

Recent research has highlighted the importance of noradrenaline in learning from surprising or unexpected events, a process that is often disrupted in psychiatric conditions. healthcareradius.innews-medical.net Studies in animal models have shown that the brain releases a burst of noradrenaline to signal the importance of an unexpected outcome, facilitating learning and adaptation. healthcareradius.innews-medical.net This has implications for understanding and potentially treating conditions characterized by maladaptive learning, such as anxiety and PTSD. cam.ac.uk

Furthermore, the link between the noradrenergic system and cognitive symptoms in disorders like major depressive disorder and schizophrenia is an active area of investigation. frontiersin.org Compromised cognitive function is a core feature of these illnesses, and research suggests that norepinephrine activity is closely tied to processes like attention and working memory. frontiersin.org

Table 3: Role of Noradrenergic System in Neuropsychiatric Disorders

DisorderKey Noradrenergic DysfunctionsResearch Focus/Therapeutic Implications
Depression & Anxiety Altered norepinephrine availability, receptor dysregulation. cambridge.orgnih.govcambridge.orgDevelopment of selective norepinephrine reuptake inhibitors and other noradrenergic agents. researchgate.net
PTSD Hyper-responsive noradrenergic system, changes in locus coeruleus firing. cambridge.orgnih.govcambridge.orgTargeting noradrenergic hyperactivity to reduce hyperarousal and intrusive memories.
ADHD Dysregulation of noradrenergic pathways involved in attention and executive function. cambridge.orgnih.govcambridge.orgUse of noradrenergic medications to enhance attention and cognitive control. nih.gov
Schizophrenia Alterations in noradrenergic signaling contributing to cognitive deficits and other symptoms. frontiersin.orgInvestigating α-adrenergic receptor modulators as potential therapeutic agents. frontiersin.org

Q & A

Q. What are the critical chemical identifiers and stability considerations for L-Noradrenaline Bitartrate in experimental setups?

this compound Monohydrate (CAS 108341-18-0) has a molecular weight of 337.28 g/mol and is soluble in water and methanol. It should be stored at 4°C in airtight containers to prevent degradation, as prolonged exposure to ambient conditions may alter its efficacy . Stability under proper storage is confirmed, but degradation risks increase with long-term storage, necessitating regular stability assessments via HPLC or mass spectrometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound has acute oral toxicity (LD₅₀: 26,800 µg/kg in mice, intraperitoneal) and requires stringent safety measures. Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation to avoid inhalation or dermal exposure. Emergency procedures include rinsing exposed skin with soap/water and seeking medical attention for ingestion .

Q. How should researchers design dose-response studies using this compound?

Dose selection should account for species-specific sensitivity. For example, intravenous LD₅₀ in rats is 210 µg/kg, while subcutaneous LDLo is 3,987 µg/kg . Start with low doses (e.g., 0.1–5 µg/kg/min in rodent models) and titrate based on real-time hemodynamic monitoring. Use saline or phosphate-buffered solutions for dilution to maintain pH stability .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s peripheral vs. central adrenergic effects?

Discrepancies arise from receptor subtype specificity (α₁ vs. β-adrenergic) and administration routes. For example, intra-mPFC infusion in mice (0.5–1.0 nmol) activates α₁ receptors to modulate stress-induced seizures, while systemic administration primarily affects peripheral vascular resistance . Use selective antagonists (e.g., terazosin for α₁) and region-specific microinjection to isolate mechanisms .

Q. What methodological challenges exist in studying this compound’s role in acute stress models?

Key challenges include rapid catecholamine degradation and hemodynamic variability. To mitigate:

  • Administer via continuous IV infusion using syringe pumps for precise control .
  • Pair with MAO inhibitors (e.g., pargyline) to prolong half-life .
  • Validate stress induction via corticosterone assays or behavioral markers (e.g., elevated plus maze) .

Q. How do regulatory constraints impact experimental design with this compound in the U.S.?

The compound is not listed on the EPA TSCA inventory, restricting use to R&D under qualified supervision. Researchers must document compliance with 40 CFR 720.36(C) and ensure disposal via certified hazardous waste programs . Institutional approval is mandatory for protocols involving high-risk routes (e.g., intravenous) .

Q. What advanced techniques are used to analyze this compound’s receptor interactions?

  • Electrophysiology : Apply 1–10 µM directly to brain slices to measure α₁-mediated prefrontal cortex excitability .
  • Radioligand binding assays : Use ³H-noradrenaline to quantify receptor affinity (Kd values) in isolated membranes .
  • Optogenetics : Combine with CRISPR-edited adrenergic receptor models to dissect pathway-specific effects .

Data Interpretation & Troubleshooting

Q. How should researchers address variability in toxicity data across administration routes?

Route-dependent bioavailability explains differences (e.g., higher bioavailability via IV vs. subcutaneous). Normalize doses to body surface area and use pharmacokinetic modeling to estimate tissue-specific concentrations. Cross-validate findings with LC-MS plasma measurements .

Q. What strategies mitigate oxidative degradation during long-term in vitro studies?

Degradation is minimized by:

  • Preparing fresh solutions daily.
  • Adding antioxidants (e.g., 0.1% ascorbic acid) to buffers.
  • Storing aliquots under argon at -80°C for >1 month .

Recent Research Trends

Q. How is this compound applied in cutting-edge neuropharmacology studies?

Recent work explores its role in stress-induced hyperexcitability. In mice, 0.5 nmol intra-mPFC injections potentiate seizure susceptibility via α₁-Gq-PLC signaling, highlighting its utility in modeling PTSD-related phenotypes . Concurrent fMRI and microdialysis in primates are expanding translational insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.